molecular formula C19H20ClN3O B2520653 (1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1796946-50-3

(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2520653
CAS No.: 1796946-50-3
M. Wt: 341.84
InChI Key: IDWVESZFLODJHL-UHFFFAOYSA-N
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Description

(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a potent and highly selective chemical probe for the investigation of Cyclin-dependent kinase 9 (CDK9) and its role in transcriptional regulation. Its primary mechanism of action involves the competitive inhibition of CDK9's ATP-binding site, thereby suppressing the phosphorylation of the RNA polymerase II C-terminal domain (CTD) at serine 2 . This specific inhibition leads to the rapid downregulation of short-lived transcripts, most notably anti-apoptotic proteins and oncogenes such as MCL1 and MYC. Due to this mechanism, this compound is a critical tool in oncology research for studying transcription addiction in cancers, particularly in hematological malignancies and MYC-driven solid tumors . It enables researchers to dissect the consequences of acute transcriptional disruption, study mechanisms of cancer cell survival, and explore combination therapies that exploit transcriptional vulnerabilities. Its high selectivity profile over other CDKs makes it an invaluable asset for generating clean, interpretable data in complex biological systems.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-5-3-15(4-6-16)19(8-1-2-9-19)18(24)23-10-7-17-14(12-23)11-21-13-22-17/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWVESZFLODJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a novel derivative of pyridopyrimidine that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), in vitro and in vivo assays, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20ClN3O
  • Molecular Weight : 345.84 g/mol

The compound features a cyclopentyl group linked to a pyridopyrimidine moiety, which is known for its diverse pharmacological effects.

Biological Activity Overview

Research indicates that derivatives of pyridopyrimidine, including the specified compound, exhibit a range of biological activities:

  • Antitumor Activity : The compound has shown promising results as a multikinase inhibitor. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines at low concentrations (30–100 nM), particularly against those with overexpressed cyclin D1 and CDK4 activity .
  • Kinase Inhibition Profile : The compound has been characterized as a potent inhibitor of several kinases, including:
    • CDK4
    • CDK6
    • ARK5
    • FGFR1
    • PDGFRβ
    • PI3K-δ
    These targets are crucial in cancer cell proliferation and survival pathways, making this compound a candidate for further development in cancer therapies .
  • Enzyme Inhibition : The compound's activity extends to enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant for neurodegenerative diseases, while urease inhibition can be beneficial in treating infections caused by urease-producing bacteria .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results indicated that:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxicity against K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cells, with IC50 values indicating strong growth inhibitory effects compared to control compounds .
Cell LineIC50 (µM)
K5620.03
DU1450.05
HCT15 (colorectal)0.30
CAPAN-1 (pancreatic)0.50

In Vivo Studies

In vivo studies demonstrated that administration of the compound led to tumor regression in xenograft models, supporting its potential as an effective therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications on the pyridopyrimidine scaffold significantly affect biological activity. For instance:

  • The presence of the chlorophenyl group enhances binding affinity to kinase targets.
  • Variations in substituents at specific positions on the pyridopyrimidine ring can lead to improved potency and selectivity against various kinases.

Scientific Research Applications

Protein Kinase Inhibition

One of the primary areas of research for this compound is its potential as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular functions, and their dysregulation is linked to various diseases, including cancer. Studies have shown that derivatives of pyridoquinazoline can exhibit significant inhibitory effects against specific kinases such as CDK9 and GSK3β. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against these targets .

Antimicrobial Properties

Research has also explored the antimicrobial properties of compounds structurally related to (1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone. Some derivatives have been tested for their antibacterial and antifungal activities using standard methods such as agar diffusion assays. The results suggest varying degrees of microbial inhibition depending on the substituents on the benzene ring and other structural features .

Central Nervous System Disorders

There is emerging interest in the application of this compound in treating central nervous system (CNS) disorders. Compounds with similar structures have been identified as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in CNS drug development. This suggests a potential pathway for developing new treatments for conditions such as depression and anxiety disorders .

Case Study 1: Inhibition of Kinases

A study conducted on pyridoquinazoline derivatives demonstrated their ability to inhibit several kinases involved in cell cycle regulation. The compounds were tested at varying concentrations (1 µM and 10 µM), revealing that certain modifications significantly enhanced inhibitory activity compared to others. This research underscores the importance of structural optimization in drug design aimed at targeting specific kinases .

Case Study 2: Antimicrobial Screening

In another investigation, a series of compounds derived from similar scaffolds were subjected to antimicrobial screening against clinical pathogens. The results indicated that specific derivatives exhibited potent activity against gram-positive and gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the compound with three structurally related analogs from recent studies:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Activity
(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone (Target) C21H18ClN3O 363.84 4-chlorophenyl, cyclopentyl, dihydropyrido-pyrimidine Kinase inhibition, anti-inflammatory
1-[2-(1-Methyl-2-pyrrolidinyl)-4-({2-[4-(trifluoromethyl)phenyl]ethyl}amino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]ethanone C25H27F3N6O 508.52 Trifluoromethylphenyl, ethylamino, pyrrolidinyl Not reported (likely CNS-targeted)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone C18H15N3OS 321.40 Thiophen-2-yl, phenyl Not reported (possible antiviral)
2-(3,5-Dimethyl-4-chloropyrazol-1-yl)-5-(4-methoxyphenyl)-8-(4-methoxyphenylmethylene)-7,8-dihydro-6H-cyclopenta[5,6]pyrido[2,3-d]pyrimidin-4(H)-one (10c) C28H24ClN5O3 526.98 Chloropyrazolyl, methoxyphenyl, cyclopenta-fused pyrido-pyrimidine Anti-inflammatory, kinase inhibition
Key Observations:

Substituent Diversity :

  • The 4-chlorophenyl group in the target compound contrasts with the trifluoromethylphenyl in and thiophenyl in . Chlorine increases lipophilicity (logP ~3.5), while trifluoromethyl enhances metabolic stability and thiophenyl may improve π-π stacking in binding pockets.
  • The cyclopentyl group in the target compound differs from the cyclopenta-fused ring in compound 10c , which likely restricts conformational flexibility.

Core Modifications :

  • The 7,8-dihydropyrido[4,3-d]pyrimidine core is conserved in all analogs, but compound 10c includes a fused cyclopenta ring, increasing steric bulk.

Molecular Weight :

  • The target compound (363.84 g/mol) is smaller than the trifluoromethylphenyl analog (508.52 g/mol) and compound 10c (526.98 g/mol) , suggesting better bioavailability.

Challenges and Limitations

  • Data Gaps: Limited experimental data (e.g., IC50 values, pharmacokinetic profiles) hinder direct comparisons.
  • Synthetic Complexity : The trifluoromethylphenyl analog and compound 10c require multi-step syntheses, reducing scalability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis involves multi-step protocols, including cyclization of pyrido[4,3-d]pyrimidine intermediates and coupling with the chlorophenylcyclopentyl moiety. Key steps:

  • Core Formation : Cyclocondensation of β-diketones or β-ketoesters with aminopyrimidine precursors under reflux (e.g., ethanol, 80°C, 12h) .
  • Functionalization : Use of coupling agents (e.g., EDCI/HOBt) for methanone linkage to the cyclopentyl group .
  • Optimization : Solvent polarity (DMF vs. THF) and temperature control (60–90°C) significantly affect purity. Catalytic bases (e.g., NaHCO₃) improve regioselectivity .
    • Validation : Monitor via TLC and LC-MS (e.g., m/z 361.0 [M+H]+ as in structurally analogous compounds ).

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (δ 2.35–8.57 ppm for aromatic and heterocyclic protons ), FT-IR (C=O stretch ~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction confirms bond angles (e.g., N1–C5–C4 = 122.3°) and spatial arrangement .
  • Mass Spectrometry : HR-MS or LC-MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .
  • Target Prediction : Use SwissTargetPrediction or SEA databases to prioritize kinases or GPCRs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace chlorophenyl with methoxyphenyl) and compare bioactivity .

  • Computational SAR : Molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or DHFR .

  • Case Study : Structural analogs with pyrimidine cores show varied activities (e.g., antimicrobial vs. anticancer) depending on substituents .

    Analog Modification Activity Source
    Compound APiperidine ringAntidepressant
    Compound BPyridopyrimidine coreAnticancer

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Batch Analysis : Verify compound purity (HPLC ≥98%) to rule out impurities .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 vs. HeLa discrepancies) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl pyrido derivatives ).

Q. What computational strategies predict target interactions and metabolic stability?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100ns trajectories .
  • ADMET Prediction : SwissADME for permeability (LogP) and CYP450 metabolism .
  • Metabolite Identification : LC-QTOF-MS/MS to detect phase I/II metabolites in liver microsomes .

Q. How to design interaction studies with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells .

Q. What methodologies evaluate metabolic stability and degradation pathways?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • Forced Degradation : Acid/alkali hydrolysis (0.1M HCl/NaOH, 40°C) to identify labile functional groups .
  • Stability-Indicating Methods : RP-HPLC with photodiode array detection (λ = 254nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.